molecular formula C16H16O4 B5180568 4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one CAS No. 86048-54-6

4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one

Cat. No. B5180568
CAS RN: 86048-54-6
M. Wt: 272.29 g/mol
InChI Key: VLZYGOANNLHKCX-UHFFFAOYSA-N
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Description

4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one is a compound that belongs to the class of chromone derivatives. It is commonly referred to as KH7 and has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Crystal Structure Analysis

4-Methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one and related compounds have been studied for their crystal structure. For instance, Manolov, Ströbele, and Meyer (2008) analyzed a similar compound, 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, revealing its crystallization in the monoclinic system and the presence of intra-molecular hydrogen bonding (Manolov, Ströbele, & Meyer, 2008).

Antibacterial and Anticoagulant Activities

Research has indicated that derivatives of 2H-chromen-2-one, which is structurally related to 4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one, show potential antibacterial and anticoagulant activities. Zghab et al. (2017) synthesized and evaluated new isoxazoline chromene derivatives for such properties (Zghab et al., 2017).

Non-Linear Optical Properties

Recent studies have delved into the non-linear optical (NLO) properties of chromene derivatives. Arif et al. (2022) reported the efficient synthesis of novel, heterocyclic, coumarin-based pyrano-chromene derivatives, analyzing their electronic and structural aspects using density functional theory (DFT) (Arif et al., 2022).

Antimicrobial Activity

The antimicrobial activity of 4-hydroxy-chromen-2-one derivatives has been a focus of several studies. For instance, Behrami and Dobroshi (2019) synthesized and tested several compounds for their antibacterial efficacy against various bacterial strains (Behrami & Dobroshi, 2019).

Anti-Cancer Activity

Eeda Venkateswararao et al. (2014) explored the synthesis and study of bis-chromenone derivatives for their anti-proliferative activity against human cancer cells, finding specific derivatives exhibiting micromolar level in vitro anti-proliferative activity (Eeda Venkateswararao et al., 2014).

Organic Light-Emitting Diodes (OLEDs) Application

Compounds like 4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one have been used in the development of organic light-emitting diodes. Jung et al. (2017) synthesized derivatives for use as emitting layers in non-doped OLEDs, showing luminescence efficiency (Jung et al., 2017).

properties

IUPAC Name

4-methyl-7-(2-oxocyclohexyl)oxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-10-8-16(18)20-15-9-11(6-7-12(10)15)19-14-5-3-2-4-13(14)17/h6-9,14H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZYGOANNLHKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387398
Record name 4-methyl-7-(2-oxocyclohexyl)oxychromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86048-54-6
Record name 4-methyl-7-(2-oxocyclohexyl)oxychromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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